molecular formula C14H13N3 B2945744 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine CAS No. 851879-19-1

6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B2945744
CAS No.: 851879-19-1
M. Wt: 223.279
InChI Key: KZSXZCYHPTZFMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it an environmentally friendly approach. The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yields.

    Temperature: Typically around 150-200°C.

    Reaction time: Approximately 10-20 minutes.

Industrial Production Methods

This includes optimizing reaction conditions for larger batches and ensuring consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-phenylimidazo[1,2-a]pyridin-3-amine
  • 2-Phenylimidazo[1,2-a]pyridin-3-amine
  • 6-Methylimidazo[1,2-a]pyridin-3-amine

Uniqueness

6-Methyl-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl and phenyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other scientific research applications .

Properties

IUPAC Name

6-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-7-8-12-16-13(14(15)17(12)9-10)11-5-3-2-4-6-11/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSXZCYHPTZFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2N)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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